Product packaging for Pentafluorosulfanylamine(Cat. No.:CAS No. 15192-28-6)

Pentafluorosulfanylamine

Cat. No.: B103091
CAS No.: 15192-28-6
M. Wt: 143.08 g/mol
InChI Key: RESCIWUZWYWXFH-UHFFFAOYSA-N
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Description

Historical Trajectories of Sulfur-Fluorine Chemistry Research

The journey into sulfur-fluorine chemistry began in the late 19th century, shortly after Henri Moissan's first isolation of elemental fluorine in 1886. wikipedia.orgacs.org Moissan himself documented the vigorous reaction between sulfur and fluorine gas, which produced flames. wikipedia.org However, detailed investigation into hypervalent sulfur-fluorine compounds, particularly those containing the pentafluorosulfanyl (SF5) moiety, did not gain significant momentum until the mid-20th century.

Initial research into the SF5 functional group began in the 1950s and 1960s. clemson.edu Early synthetic methods were often harsh and limited in scope, relying on techniques such as the reaction of thiols with potent metal fluorides like CoF3 or through electrochemical fluorination (ECF). clemson.edu The development of the field was significantly hampered by the lack of accessible and easy-to-handle reagents. Key precursors like pentafluorosulfanyl chloride (SF5Cl) and pentafluorosulfanyl bromide (SF5Br) were notoriously difficult to synthesize, cost-prohibitive, and required specialized equipment like vacuum lines for their use. clemson.edu

A pivotal moment in this area was the first reported preparation of pentafluorosulfanylamine (SF5NH2) in 1966 by A. F. Clifford and L. C. Duncan. acs.org This discovery provided a crucial, albeit at the time still exotic, building block for further exploration. Subsequent studies, such as the acylation reactions of SF5NH2 reported in 1982, began to systematically explore its reactivity and potential for constructing more complex molecules. clemson.eduacs.org These foundational studies laid the groundwork for the eventual surge in interest as more practical synthetic methods for SF5-containing reagents were developed in later years. researchgate.net

Academic Interest Driven by Unique Stereoelectronic Characteristics of the Pentafluorosulfanyl Group

The exponential growth in research surrounding SF5 compounds is directly attributable to the group's unique and highly desirable set of physicochemical properties. researchgate.net It is often benchmarked against the well-known trifluoromethyl (CF3) group, but the SF5 moiety offers a distinct and, in many cases, superior profile. researchgate.netresearchgate.net

The key characteristics that drive academic interest include:

High Electronegativity: The SF5 group is one of the most electronegative substituents known in organic chemistry. With a group electronegativity of 3.65, it surpasses that of the CF3 group (3.36). researchgate.netnsf.gov This strong electron-withdrawing nature significantly influences the electronic properties of the parent molecule.

Steric Profile and Geometry: The SF5 group possesses an octahedral geometry and has a steric volume larger than a CF3 group, falling between that of a trifluoromethyl and a tert-butyl group. researchgate.netresearchgate.net This specific size and shape can be used to influence reaction stereoselectivity and control molecular conformation. nsf.gov

Lipophilicity: Despite its high polarity, the SF5 group is remarkably lipophilic, significantly more so than the CF3 group. researchgate.netscholaris.ca This combination of high polarity and lipophilicity is a rare and valuable characteristic in fields like medicinal chemistry. researchgate.net

Dipole Moment: The introduction of an SF5 group induces a profound dipole moment in a molecule. nsf.gov This strong dipole can be harnessed to control the stereochemistry of reactions, particularly those involving charge separation in the transition state. nsf.gov

Chemical Stability: The SF5 group is characterized by high chemical and thermal stability, making it a robust component in molecules designed for demanding applications. researchgate.net

These properties are summarized in the interactive table below, which compares the pentafluorosulfanyl group to the trifluoromethyl group.

Scope and Significance of Contemporary Research on this compound and Related SF5 Compounds

Contemporary research on this compound and its derivatives is broad and impactful, spanning medicinal chemistry, materials science, and catalysis. researchgate.netcolab.ws The unique properties of the SF5 group are being leveraged to create novel molecules with enhanced performance and function.

In medicinal and biological chemistry , the SF5 group is increasingly used as a "super-trifluoromethyl" bioisostere, a replacement for groups like CF3, tert-butyl, or halogens. researchgate.netacs.org Its introduction can favorably modulate a drug candidate's metabolic stability, membrane permeability, and binding affinity. Research has shown promise for SF5-containing compounds as potential anticancer, antibacterial, and antiparasitic agents. researchgate.net For instance, certain diarylamines featuring the SF5 group have demonstrated high in vitro activity against Trypanosoma brucei rhodesiense (the causative agent of African sleeping sickness) and Plasmodium falciparum (the parasite that causes malaria). researchgate.net

In materials science , the SF5 group serves as a powerful tool to fine-tune the properties of advanced materials. theses.cz Its strong electron-withdrawing nature and chemical robustness are exploited to modify the optoelectronic characteristics of organic molecules used in luminescent materials and organic electronics. theses.cz For example, incorporating SF5 groups into large macrocycles like phthalocyanines and porphyrins can enhance their stability against oxidation, increase their solubility in organic solvents, and modulate their light absorption and emission properties. theses.cz

This compound (SF5NH2) itself remains a significant synthetic building block . It serves as a precursor to other valuable reagents, such as SF5N=CCl2, which can be used to construct a variety of five-membered heterocyclic compounds. clemson.edu The development of more efficient and scalable synthetic routes to SF5-containing molecules continues to be an active area of research, aiming to make these valuable building blocks more accessible to the wider chemical community. colab.wsgre.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula F5H2NS B103091 Pentafluorosulfanylamine CAS No. 15192-28-6

Properties

CAS No.

15192-28-6

Molecular Formula

F5H2NS

Molecular Weight

143.08 g/mol

InChI

InChI=1S/F5H2NS/c1-7(2,3,4,5)6/h6H2

InChI Key

RESCIWUZWYWXFH-UHFFFAOYSA-N

SMILES

NS(F)(F)(F)(F)F

Canonical SMILES

NS(F)(F)(F)(F)F

Origin of Product

United States

Synthetic Methodologies for Pentafluorosulfanylamine and Its Derivatives

Direct Synthetic Routes to SF5NH2

Early Methodologies and Procedural Advancements

The initial synthesis of pentafluorosulfanylamine was reported in the 1960s. clemson.edu One of the early methods involved the reaction of sulfur monofluoride (SF) with ammonia. However, this method was often plagued by low yields and the formation of multiple byproducts.

A significant advancement in the synthesis of SF5NH2 came with the use of thiazyl trifluoride (N≡SF3) as a precursor. clemson.edu This method, detailed further in the next section, provided a more reliable and higher-yielding route to the desired amine.

Further procedural advancements have focused on improving the safety and scalability of SF5NH2 synthesis. Historically, the use of hazardous reagents like sulfur chloride pentafluoride (SF5Cl) and sulfur bromide pentafluoride (SF5Br) limited the accessibility of SF5-containing compounds. clemson.edu The development of more convenient and cost-effective methods, such as those starting from phenylsulfur pentafluorides, has increased the availability of these valuable building blocks. clemson.edu

Reactions Involving N≡SF3 as a Precursor

Thiazyl trifluoride (N≡SF3) has proven to be a key reagent in the synthesis of this compound. clemson.eduwikipedia.org The reaction of N≡SF3 with anhydrous hydrogen fluoride (B91410) (HF) leads to the formation of SF5NH2. clemson.eduvt.edu This reaction is believed to proceed through the addition of HF across the sulfur-nitrogen triple bond.

The reaction conditions, particularly the concentration of HF, can influence the yield of the final product. vt.edu While the presence of an acid like HF is necessary for the reaction to proceed, an excess can lead to a decrease in the yield of pentafluorosulfanyl isocyanate when carbonyl fluoride is also a reactant. vt.edu

Furthermore, N≡SF3 can be used to synthesize other important SF5-nitrogen compounds. For instance, its reaction with carbonyl fluoride in the presence of HF can produce pentafluorosulfanyl isocyanate (SF5NCO). wikipedia.orgvt.edu This isocyanate is a versatile intermediate for further derivatization.

Advanced Synthetic Strategies for SF5-Containing Compounds

Photolytic Approaches for N(SF5)3 Synthesis

Tris(pentafluorosulfanyl)amine, N(SF5)3, is a unique molecule with a planar D3 symmetry and unusually long N-S bonds. researchgate.net One of the primary synthetic routes to this compound involves photolysis. The photolytic reaction of a mixture of SF5Cl and N2F4 has been reported to yield N(SF5)3. sci-hub.se Another photolytic method involves the irradiation of (SF5)2NCl and SF5Cl. sci-hub.se

The synthesis of pentafluoronitrosulfane (SF5NO2) can also be achieved through the photolysis of a mixture of SF5Br and NO2 using diazo lamps. acs.orgnih.gov This method provides an alternative route to the reaction of N(SF5)3 with NO2. acs.orgnih.gov

It is important to note that direct photolysis of SF5Cl is unlikely as it does not absorb light in the visible region. researchgate.net Therefore, the initiation of these photolytic reactions likely involves a more complex mechanism, possibly through the formation of intermediate complexes.

Radical Addition Chemistry of SF5Cl in Functionalization

The mechanism involves the generation of the SF5 radical, which then adds to the unsaturated bond. beilstein-journals.org This is followed by a chlorine atom transfer from another molecule of SF5Cl to the resulting carbon-centered radical, propagating the radical chain. st-andrews.ac.ukrsc.org

This radical addition chemistry has been successfully applied to various substrates, including fluoro-olefins and cyclopropenes. st-andrews.ac.ukrsc.orgresearchgate.net The reaction conditions can be tuned to achieve good yields, ranging from 3% to 85% depending on the substrate and initiator used. beilstein-journals.orgnih.gov Furthermore, three-component radical addition reactions involving SF5Cl, an alkene, and a diazo compound have been developed to synthesize α-alkyl-α-SF5 carbonyl compounds. nih.gov

Table 1: Radical Addition of SF5Cl to Unsaturated Compounds

Unsaturated Compound Initiator Product Yield (%) Reference
Alkenes Amine-borane complex Chloroalkane with SF5 group 3-85 beilstein-journals.orgnih.gov
Alkynes Amine-borane complex Chloroalkene with SF5 group 3-85 beilstein-journals.orgnih.gov
Fluoro-olefins Light SF5ECl (E=fluoro-olefin) - st-andrews.ac.ukrsc.org
Cyclopropenes Et3B/O2 (Pentafluorosulfanyl)cyclopropanes - researchgate.net
Alkene + Diazo Compound - α-alkyl-α-SF5 carbonyl compound - nih.gov

Acylation Reactions of this compound

This compound (SF5NH2) can undergo acylation reactions with various acylating agents to form N-pentafluorosulfanyl amides. clemson.eduacs.org The reactivity of the acylation reaction is dependent on the nature of the acyl halide, with better yields obtained when using acyl halides that have electron-deficient carbonyl groups. acs.org For instance, no reaction was observed between SF5NH2 and benzoyl chloride. acs.org

The resulting N-pentafluorosulfanyl amides can be further modified. For example, pentafluorosulfanyldifluoroacetic acid can be converted to its acyl chloride and then reacted with 2-aminobenzamides to form precursors that can be cyclized to quinazolinones. clemson.edu

Furthermore, the reaction of SF5NH2 with phosgene (B1210022) (COCl2) or other carbonyl-containing compounds can lead to the formation of isocyanates and ureas. For instance, N,N'-bis(pentafluorosulfanyl)urea can be synthesized from pentafluorosulfanyl isocyanate and this compound. researchgate.net

Table 2: Acylation Reactions of this compound

Acylating Agent Product Notes Reference
Acyl halides with electron-deficient carbonyls N-pentafluorosulfanyl amides Good yields acs.org
Benzoyl chloride No reaction - acs.org
Pentafluorosulfanyldifluoroacetyl chloride 2-pentafluorosulfanyldifluoroacetamido benzamides Precursors to quinazolinones clemson.edu
Phosgene (COCl2) Pentafluorosulfanyl isocyanate (SF5NCO) Versatile intermediate wikipedia.orgvt.edu
Pentafluorosulfanyl isocyanate N,N'-bis(pentafluorosulfanyl)urea - researchgate.net

Strategies for Preparing Pentafluorosulfanyl-Containing Heterocycles

A variety of synthetic strategies have been developed to construct heterocyclic systems bearing the pentafluorosulfanyl group. These methods often leverage the reactivity of SF5-containing building blocks or incorporate the SF5 moiety during the cyclization process.

One prominent approach involves the radical addition of pentafluorosulfanyl chloride (SF5Cl) to unsaturated precursors followed by cyclization. For instance, 2-SF5-(aza)indoles have been synthesized by the radical addition of SF5Cl to 2-ethynyl anilines, followed by a cyclization reaction. nih.gov This sequence can be performed in a telescoped manner, making it efficient and scalable. nih.gov Similarly, 5-[(pentafluorosulfanyl)methyl]-2-oxazolines are prepared through the radical addition of SF5Cl to N-allylamides, which yields N-[2-chloro-3-(pentafluorosulfanyl)propyl]amides. acs.org A subsequent silver-promoted intramolecular cyclization affords the desired oxazolines in high yields. acs.org

Cycloaddition reactions are another powerful tool for building SF5-containing heterocycles. tandfonline.com SF5-substituted dienophiles can participate in Diels-Alder reactions to create six-membered rings. For example, dienophiles like trans-3-(pentafluoro-λ6-sulfanyl)prop-2-enal, prepared from the oxidation of the corresponding alcohol, react with dienes such as cyclopentadiene (B3395910) to yield SF5-containing cycloadducts. tandfonline.com SF5-alkynes have also proven to be versatile partners in [4+2] Diels-Alder and 1,3-dipolar cycloadditions. academie-sciences.fr

Specialized SF5-containing reagents can serve as precursors for various heterocycles. The compound SF5N=CCl2 has been used as a starting material for a number of five-membered heterocycles by reacting it with 1,2-substituted binucleophiles to form structures like pentafluorosulfanylimino-substituted benzoxazolinones and benzothiazolinones. clemson.educlemson.edu In another strategy, pentafluorosulfanyldifluoroacetic acid is converted to its acyl chloride and reacted with 2-amino benzamides. clemson.educlemson.edu The resulting intermediates are then cyclized via dehydration to produce SF5-containing quinazolinones. clemson.educlemson.edu

Furthermore, the generation of boron or titanium enolates in the α-position to the SF5 group has enabled the synthesis of novel heterocycles through aldol (B89426) and Mannich reactions. ethz.ch This methodology has been applied to the preparation of 3-SF5-quinolin-2-ones, 3-SF5-quinolines, 3-SF5-pyridin-2-ones, 3-SF5-azetidines, and 3-SF5-β-lactams, expanding the scope of accessible SF5-functionalized heterocyclic systems. ethz.ch

Heterocycle ClassSynthetic StrategyKey PrecursorsReference
2-SF5-(aza)indolesRadical Addition / Cyclization2-Ethynyl anilines, SF5Cl nih.gov
5-[(Pentafluorosulfanyl)methyl]-2-oxazolinesRadical Addition / Intramolecular CyclizationN-Allylamides, SF5Cl acs.org
SF5-Containing CycloadductsDiels-Alder CycloadditionSF5-dienophiles (e.g., trans-3-(pentafluoro-λ6-sulfanyl)prop-2-enal), Dienes tandfonline.com
3-SF5-Quinolin-2-ones, 3-SF5-QuinolinesAldol Reaction / Cyclizationα-SF5-Boron enolates ethz.ch
SF5-Imino-Substituted BenzoxazolinonesReaction with BinucleophilesSF5N=CCl2, 1,2-Substituted binucleophiles clemson.educlemson.edu
SF5-Containing QuinazolinonesAcylation / Dehydrative CyclizationPentafluorosulfanyldifluoroacetic acid, 2-Amino benzamides clemson.educlemson.edu

Development of Improved Reagents for SF5 Moiety Incorporation

The progress in synthesizing pentafluorosulfanyl-containing compounds has been closely linked to the development of effective and accessible reagents for introducing the SF5 group. Historically, the field was limited by a reliance on hazardous, gaseous, and difficult-to-prepare reagents. clemson.educlemson.edu

The primary reagents used for decades were pentafluorosulfanyl chloride (SF5Cl) and pentafluorosulfanyl bromide (SF5Br). clemson.educlemson.edu While effective for the radical addition to alkenes and alkynes, their synthesis and handling are challenging, often requiring specialized equipment like vacuum lines, which has slowed development in the field. clemson.educlemson.edu

A significant breakthrough came with the development of methods for the convenient synthesis of phenylsulfur pentafluorides, which increased the accessibility of SF5-containing building blocks. clemson.edu More recently, major advancements have focused on making SF5Cl itself easier and safer to produce and use. A key development was the use of trichloroisocyanuric acid (TCCA) and potassium fluoride (KF) to generate SF5Cl from elemental sulfur or disulfides. digitellinc.comd-nb.infoacs.org This protocol avoids more hazardous reagents like elemental fluorine and chlorine. d-nb.info Qing's group further optimized this reaction, enabling the preparation of a bench-stable solution of SF5Cl in n-hexane that can be stored for months. acs.org

To improve efficiency and safety, a continuous flow synthesis of SF5Cl has been developed. d-nb.info This method uses inexpensive and easy-to-handle reagents (sulfur powder, TCCA, and KF) in a custom-made reactor, allowing for the on-demand generation of the reagent. d-nb.info

Other innovations include the development of novel shelf-stable reagents that can transfer the SF5 group in a modular fashion. chemrxiv.org One such example is imine-SF5, which enables the functionalization of molecules under mild, energy-transfer catalysis conditions. chemrxiv.org Another approach involves the activation of the inert gas sulfur hexafluoride (SF6) using tetrakis(dimethylamino)ethylene (B1198057) (TDAE) under blue LED irradiation to generate an SF5-based reagent (SF5·TDAE·F), which can then be converted to SF5Cl. acs.org

For the synthesis of aryl-SF5 compounds, improved oxidative fluorination methods have been devised. One such method enhances the reaction rate by combining onium halides with silver(II) fluoride (AgF2), facilitating the single-step conversion of thiophenol derivatives to their corresponding SF5-compounds in high yields. chemrxiv.org

Reagent/SystemDescriptionAdvantagesReference
SF5Cl / SF5BrHistorically used gaseous reagents.Effective for radical additions. clemson.educlemson.edu
TCCA / KF / SulfurGenerates SF5Cl from inexpensive starting materials.Avoids hazardous F2 and Cl2; can produce a bench-stable SF5Cl solution. digitellinc.comacs.org
Continuous Flow Synthesis of SF5ClOn-demand generation of SF5Cl using a custom reactor with S8, TCCA, and KF.Improved safety and efficiency, uses easy-to-handle reagents. d-nb.info
Onium Halides / AgF2System for oxidative fluorination of thiophenols to aryl-SF5.High yields, rapid reaction, single-step conversion. chemrxiv.org
SF5·TDAE·FReagent generated from the activation of SF6 using TDAE.Utilizes inert and inexpensive SF6 as the SF5 source. acs.org
Imine-SF5A shelf-stable SF5-transfer reagent.Enables reactions under mild conditions. chemrxiv.org

Reactivity and Mechanistic Investigations of Pentafluorosulfanylamine Compounds

Fundamental Reaction Pathways

The reactivity of pentafluorosulfanylamine is dictated by the strong electron-withdrawing nature of the SF5 group, which influences the nucleophilicity and acidity of the N-H protons.

Nucleophilic and Electrophilic Reactivity Studies

This compound exhibits ambident reactivity, capable of acting as both a nucleophile and, after deprotonation, a precursor to a nucleophilic anion. Its nucleophilic character is demonstrated in reactions with various electrophiles. For instance, SF5NH2 reacts with sulfur tetrafluoride (SF4) to produce pentafluorosulfanyliminosulfur difluoride (SF5N=SF2). This reaction can be conducted directly or more efficiently in liquid hydrogen fluoride (B91410) (HF), where the in situ formation of SF5NH2 from thiazyl trifluoride (NSF3) and HF is followed by its reaction with SF4. electronicsandbooks.com

The amine also forms adducts with Lewis acids. With boron trifluoride (BF3) and phosphorus pentafluoride (PF5), SF5NH2 forms 1:1 adducts, SF5NH2·BF3 and SF5NH2·PF5, respectively. electronicsandbooks.com The SF5NH2·PF5 adduct is thermally stable but reacts slowly with glass, releasing SF5NH2, phosphorus oxyfluoride (POF3), and silicon tetrafluoride (SiF4). electronicsandbooks.com

ReactantProductReaction ConditionsYield (%)
SF4SF5N=SF2Room Temperature, 40 hr-
SF4 / HFSF5N=SF2Liquid HFup to 85
BF3SF5NH2·BF30°C to Room Temp-
PF5SF5NH2·PF5--

Radical Pathways in SF5 Chemistry, Including Anion, Radical, and Cationic Species Formation

The generation of the pentafluorosulfanyl radical (SF5•) is a cornerstone of SF5 chemistry, enabling the introduction of the SF5 group into a wide range of organic molecules. acs.org Pentafluorosulfanyl chloride (SF5Cl) is the most common precursor for the SF5• radical. acs.orgd-nb.info

Radical Formation and Addition: The SF5• radical can be generated from SF5Cl under various conditions, including thermal initiation, photolysis with UV or visible light, or using radical initiators like triethylborane (B153662) (Et3B). acs.orgbeilstein-journals.orgacademie-sciences.fr The Et3B-mediated radical addition of SF5Cl to alkenes and alkynes is a well-established method for creating pentafluorosulfanylated aliphatic compounds. beilstein-journals.org The reaction is initiated by the formation of an ethyl radical from Et3B and trace oxygen, which then abstracts a chlorine atom from SF5Cl to generate the SF5• radical. beilstein-journals.org This radical then adds to the unsaturated bond in a chain propagation mechanism. beilstein-journals.orgbohrium.com

Recent advancements have introduced alternative initiation methods, such as the use of air-stable amine–borane complexes or the formation of an electron donor–acceptor (EDA) complex under visible light irradiation, which avoids the use of pyrophoric Et3B. beilstein-journals.orgacademie-sciences.fr In some cases, the solvent itself, like tetrahydrofuran (B95107) (THF), can initiate the radical addition of SF5Cl to alkynes, likely through the formation of hydroperoxides. academie-sciences.fr

Anionic and Cationic Species: While radical pathways dominate, ionic species are also significant. The bis(pentafluorosulfanyl)amide anion, [N(SF5)2]-, can be formed from bis(pentafluorosulfanyl)amine, (SF5)2NH, a weak acid that forms stable salts with large cations. chempedia.info

Cationic species are also accessible. The protonation of SF5NH2 in a superacid medium like HF/AsF5 leads to the formation of the pentafluorosulfanylammonium cation, [SF5NH3]+. mcmaster.ca This cation has been structurally characterized as part of complex salts. mcmaster.ca Other complex cationic species, such as [F4S=NXe---N=SF3]+, have been synthesized and characterized, highlighting the ability of the SF5-nitrogen moiety to coordinate to electrophilic centers. mcmaster.ca

PrecursorInitiation MethodReactive SpeciesApplication
SF5ClTriethylborane (Et3B) / O2SF5•Radical addition to alkenes/alkynes
SF5ClAmine-borane complexSF5•Radical addition to alkenes/alkynes
SF5ClVisible light / EDA complexSF5•Chloropentafluorosulfanylation of alkynes
SF5ClTHF (-40 °C)SF5•Chloropentafluorosulfanylation of alkynes
(SF5)2NHDeprotonation[N(SF5)2]-Stable salt formation
SF5NH2HF / AsF5[SF5NH3]+Protonated amine studies

Fluorination Reactions Involving this compound

This compound and its derivatives can participate in fluorination reactions, either as a substrate being fluorinated or as a component in a fluorinating system. The reaction of SF5N=SF2 with elemental fluorine leads to the formation of sulfur hexafluoride (SF6) and other products, demonstrating the susceptibility of the sulfur(IV) center to oxidative fluorination. electronicsandbooks.com In contrast, the reaction with silver(II) fluoride (AgF2) shows resistance to fluorination. electronicsandbooks.com

The synthesis of SF5NH2 itself from NSF3 and HF is a key fluorination-related process. electronicsandbooks.commcmaster.ca This reaction proceeds via the addition of HF across the N≡S triple bond.

While not a direct fluorinating agent in the typical sense, the chemistry of SF5NH2 is intrinsically linked to high-valent fluorine compounds. For instance, the formation of bis(pentafluorosulfanyl)amine, (SF5)2NH, involves the reaction of N-(pentafluorosulfanyl)iminosulfur tetrafluoride (SF5N=SF4) with hydrogen fluoride. chempedia.info

Transformations and Ligand-Based Reactivity

The N-H bond in this compound is a key site for functionalization, leading to a variety of derivatives with tailored reactivity.

Acylations and Related Reaction Mechanisms

The acylation of this compound with various acyl halides yields the corresponding N-pentafluorosulfanyl amides. acs.org The success of these reactions is highly dependent on the electrophilicity of the acylating agent. Acyl halides with electron-deficient carbonyl groups generally provide better yields. acs.org For example, the reaction proceeds with acyl halides like trifluoroacetyl chloride but does not occur with benzoyl chloride under similar conditions. acs.org

The reaction of SF5NH2 with phosgene (B1210022) (COCl2) or oxalyl chloride ((COCl)2) can lead to the formation of N,N'-bis(pentafluorosulfanyl)urea, (SF5NH)2CO, and pentafluorosulfanyl isocyanate (SF5NCO) under certain conditions. acs.org The carbamyl fluoride SF5NHC(O)F, formed from the reaction with carbonyl chlorofluoride (COClF), is a versatile intermediate. It reacts with water or hydrogen sulfide (B99878) to give the corresponding urea, (SF5NH)2CO. researchgate.netresearchgate.net This reaction is proposed to proceed through a dehydrofluorination mechanism. researchgate.net

Acylating AgentProduct(s)Observations
Trifluoroacetyl chlorideCF3C(O)NHSF5Good yield
Benzoyl chlorideNo reaction-
COCl2, (COCl)2(SF5NH)2CO, SF5NCOProduct depends on conditions
COClFSF5NHC(O)FVersatile intermediate
PCl5SF5N=C=NSF5From (SF5NH)2CO

Ring-Opening Reactions of SF5-Substituted Cyclic Systems

The strong electron-withdrawing nature of the SF5 group can influence the reactivity of cyclic systems to which it is attached, making them susceptible to ring-opening reactions. The ring of N-pentafluorosulfanylperfluorosuccinimide, SF5N(CO)CF2CF2(CO), can be readily opened by nucleophiles such as water, ammonia, and methanol. researchgate.net This reaction cleaves one of the amide C-N bonds, leading to linear products like SF5NHC(O)CF2CF2C(O)OH and its corresponding amide and ester derivatives. researchgate.net

In another example, the strain-release functionalization of 3-aryl[1.1.0]azabicyclobutanes with SF5Cl results in the formation of N–SF5 azetidines. chemrxiv.org While this is a ring-opening of the bicyclobutane system to form the azetidine (B1206935) ring, the resulting SF5-substituted azetidine is reported to be remarkably stable and can undergo further synthetic modifications without ring-opening. chemrxiv.org This highlights that the stability of the resulting ring is a critical factor.

The Ireland-Claisen rearrangement of SF5-substituted acetic acid esters of allylic alcohols represents an intramolecular ring-involving transformation, though not a simple ring-opening of a stable heterocycle. beilstein-journals.org

Hydroelementation Reactions of SF5-Alkynes

The reactivity of pentafluorosulfanyl (SF5)-alkynes in hydroelementation reactions has been a subject of significant investigation, revealing them as versatile platforms for the synthesis of various SF5-containing molecules. These reactions involve the addition of an E-H bond (where E is a heteroatom) across the carbon-carbon triple bond.

A noteworthy example is the fully regio- and stereoselective hydroelementation of SF5-alkynes with N, O, and S-nucleophiles. researchgate.net In these reactions, the nucleophile consistently adds to the β-carbon (the carbon atom further from the SF5 group), leading exclusively to the formation of the Z-isomer. academie-sciences.fr This high selectivity is attributed to the strong polarization of the alkyne bond induced by the electron-withdrawing SF5 group. academie-sciences.frunistra.fr Density Functional Theory (DFT) calculations have elucidated the origins of this selectivity, indicating that the nucleophilic attack at the more electron-deficient β-position is kinetically favored. academie-sciences.fracademie-sciences.fr The natural population analysis (NPA) of an exemplary SF5-alkyne reveals a partial positive charge on the β-carbon (+0.09) and a partial negative charge on the α-carbon (-0.030), supporting the observed regioselectivity. academie-sciences.fr Furthermore, the formation of the Z-isomer is kinetically preferred over the E-isomer, with a calculated energy difference of approximately 5 kcal/mol. academie-sciences.fr

Hydrofluorination of SF5-alkynes has also been achieved with high regio- and stereoselectivity, yielding (Z)-SF5-vinyl fluorides. academie-sciences.fracademie-sciences.fr DFT calculations for this reaction confirm that the formation of the β,Z-isomer is energetically favored by 3.7 kcal/mol, which accounts for the observed high selectivity. academie-sciences.fracademie-sciences.fr

Similarly, stereodivergent hydrohalogenation (using I, Br, Cl) of SF5-alkynes has been developed. unistra.frresearchgate.net The stereochemical outcome of these reactions can be controlled by the choice of the acid (strong or soft) and the halide source, while the regioselectivity remains consistently high due to the polarization of the SF5-alkyne. unistra.frresearchgate.net Mechanistic studies, supported by DFT calculations, have pointed to two distinct reaction pathways that govern the excellent stereocontrol. unistra.frresearchgate.net

The scope of hydroelementation has been extended to include hydrothiolation. For instance, the reaction of triisopropylsilyl acetylene-SF5 with various thiols in the presence of acetic acid and cesium fluoride yields the corresponding (Z)-vinyl sulfides. academie-sciences.fr DFT calculations suggest an ionic mechanism involving the direct nucleophilic attack of the thiol on the SF5-acetylene. academie-sciences.fr

Comparative Reactivity and Stereochemical Influence

Differential Reactivity and Selectivity in SF5-Alkynes versus CF3-Alkynes

Comparative studies of SF5-alkynes and their trifluoromethyl (CF3) analogues have revealed significant differences in reactivity and selectivity, underscoring that the SF5 group is not merely a "super CF3" group. researchgate.net These differences are rooted in the distinct electronic and steric properties of the two substituents. The SF5 group possesses a greater steric volume (55.4 ų) compared to the CF3 group (34.6 ų). rsc.org

In the context of hydroamination with imidazole, both experimental and computational studies have been conducted to compare SF5- and CF3-alkynes. researchgate.net These studies have highlighted the differences in reactivity and selectivity between the two fluorinated compounds. researchgate.net Energy profiles and activation strain diagrams have been computed to rationalize these observations. researchgate.net For the hydroamination of both SF5- and CF3-alkynes with imidazole, the calculations show the activation barriers for the formation of all four possible products (α,Z; α,E; β,Z; β,E). researchgate.net

A regioselective gold-catalyzed hydration reaction provides another clear example of the differential behavior. Both SF5- and CF3-alkynes undergo hydration to furnish the corresponding α-SF5 and α-CF3 ketones in good yields and as single regioisomers, demonstrating that both groups act as efficient directing groups. organic-chemistry.org However, the reaction conditions and substrate scope can vary, reflecting the nuanced electronic and steric influences of each group. organic-chemistry.org

The synthesis of pyrazoles from the reaction of SF5-alkynes with diazo compounds also shows a divergence in regioselectivity when compared to CF3-alkynes. With aryl-substituted SF5-alkynes, the reaction preferentially yields 4-SF5-pyrazoles, while the corresponding reaction with CF3-alkynes leads to the opposite regioselectivity. academie-sciences.fr

Influence of the Pentafluorosulfanyl Group on Stereoselectivity and Conformational Dynamics

The pentafluorosulfanyl group exerts a significant influence on the stereoselectivity and conformational dynamics of molecules, which arises from its unique combination of steric and electronic properties. researchgate.netrsc.org The SF5 group has a profound dipole moment, which can direct the stereochemical course of reactions, particularly those that proceed through transition states with significant charge separation. researchgate.netrsc.orgrsc.org

The Staudinger ketene-imine cycloaddition reaction serves as a prime example of this dipolar control. rsc.orgrsc.org The stereoselectivity of this reaction is markedly influenced by the presence of an SF5 group, demonstrating its ability to dictate the approach of the reactants. rsc.orgrsc.org

In addition to dipolar effects, the steric demand of the SF5 group plays a crucial role in controlling stereochemistry. researchgate.netrsc.org Its larger size compared to the CF3 group can lead to greater steric hindrance, which can favor the formation of one stereoisomer over another. researchgate.net This steric influence has been shown to dramatically affect the conformation of small molecules by restricting rotational freedom around bonds. researchgate.netingentaconnect.com For instance, the hydrophobicity of the SF5 group has been utilized to direct the conformation of peptides. researchgate.netingentaconnect.com

In researchgate.netresearchgate.net-sigmatropic rearrangements, the SF5 group can control the stereochemistry through both electronic and steric effects. rsc.org The selective formation of (Z)-enolates in certain reactions is a direct consequence of the steric interactions involving the SF5 group. rsc.org

DFT calculations have been instrumental in understanding the stereochemical outcomes of reactions involving SF5-alkynes. For example, in hydroelementation reactions, the calculated greater steric repulsion (ΔEPauli) for the attack on the α-carbon confirms the observed β-selectivity. academie-sciences.fr Similarly, the stereodivergence in hydrohalogenation reactions is rationalized by mechanistic studies supported by DFT calculations, which highlight two different reaction mechanisms responsible for the excellent stereocontrol. unistra.frresearchgate.net

Theoretical and Computational Chemistry Approaches

Quantum Chemical Investigations of Molecular and Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of pentafluorosulfanylamine. rowansci.comsmu.edunih.govrsc.org These computational tools allow for the detailed examination of its molecular and electronic characteristics.

Energetic Landscape Analysis and Reaction Pathway Predictions

Understanding the energetic landscape of a molecule is key to predicting its stability and reactivity. inria.frarxiv.orgplos.orgnih.govgithub.com Computational methods can map out the potential energy surface (PES) of this compound, identifying stable isomers, transition states, and reaction intermediates. inria.frsmu.edu

Key applications of energetic landscape analysis include:

Conformational Analysis: Identifying the most stable spatial arrangements of the atoms in the molecule. For flexible molecules, this involves exploring different rotational isomers (conformers) and their relative energies.

Reaction Pathway Prediction: By locating transition states on the PES, chemists can predict the most likely pathways for chemical reactions involving this compound. smu.edu This includes determining the activation energies, which are critical for understanding reaction rates.

For example, computational studies can predict how the introduction of the SF₅ group affects the energy of different carbocation isomers, providing insights into their relative stabilities. conicet.gov.ar This information is invaluable for designing synthetic routes and understanding reaction mechanisms.

Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the detailed steps of chemical reactions. nih.govbeilstein-journals.orgnih.gov By simulating reaction pathways, chemists can gain a deeper understanding of how transformations occur at the molecular level.

Computational Elucidation of Radical and Ionic Processes

Many reactions involving pentafluorosulfanyl compounds proceed through radical or ionic intermediates. nih.gov Computational methods can be used to study these highly reactive species, which are often difficult to observe experimentally.

Radical Reactions: The formation and reactivity of the SF₅ radical (SF₅•) are central to many synthetic methods for introducing the pentafluorosulfanyl group. clemson.edu Computational studies can model the generation of this radical and its subsequent addition to unsaturated bonds, providing insights into the reaction mechanism.

Ionic Reactions: The strong electron-withdrawing nature of the SF₅ group can stabilize anionic intermediates or destabilize cationic intermediates. DFT calculations can be used to investigate the structures and energies of these ionic species, helping to rationalize observed reaction outcomes. For instance, combined experimental and computational studies have shed light on the role of the SF₅⁻ anion in certain reactions. researchgate.net

Prediction of Regioselectivity and Stereoselectivity in Synthetic Transformations

When a reaction can yield multiple products, predicting which one will be formed preferentially (regioselectivity and stereoselectivity) is a major challenge in organic synthesis. nih.govbeilstein-journals.org Computational chemistry offers valuable tools for addressing this challenge. rsc.orgrsc.org

Regioselectivity: In reactions such as the addition of a reagent to an unsymmetrical alkene or alkyne, computational modeling can predict which atom the new group will bond to. beilstein-journals.org This is often achieved by comparing the activation energies of the different possible reaction pathways. beilstein-journals.org

Stereoselectivity: Many organic molecules are chiral, meaning they can exist as non-superimposable mirror images (enantiomers) or have multiple stereocenters (diastereomers). Computational methods can predict which stereoisomer will be the major product of a reaction by calculating the energies of the diastereomeric transition states.

Recent research has demonstrated the use of DFT calculations to explain the regio- and stereoselectivity observed in the hydroelementation of SF₅-alkynes. researchgate.net These studies highlight the differences in reactivity and selectivity between SF₅- and CF₃-substituted alkynes. researchgate.net

Advanced Computational Tools for Fluorine Chemistry and Materials Design

The unique properties of fluorine-containing compounds have led to the development of specialized computational tools and methodologies. rowansci.comrsc.orgrsc.org

The size and complexity of the SF₅ group can make quantum chemical calculations computationally demanding. rowansci.com To overcome these challenges, researchers are increasingly turning to advanced computational strategies, including:

Machine Learning (ML): ML algorithms can be trained on data from high-level quantum chemical calculations to create models that can rapidly and accurately predict the properties of new SF₅-containing compounds. rowansci.comcecam.orgarxiv.org This approach can significantly accelerate the design and discovery of new materials and drugs.

Cloud-Based Quantum Chemistry Platforms: These platforms provide access to powerful computational resources, enabling researchers to perform complex calculations on large molecules and systems that would be intractable on standard desktop computers. rowansci.com

Hybrid QM/MM Methods: For studying large systems, such as an SF₅-containing drug interacting with a protein, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. mdpi.com In this approach, the chemically active region (e.g., the drug and the enzyme's active site) is treated with a high-level QM method, while the rest of the system is described using a less computationally expensive molecular mechanics force field. nih.gov

These advanced tools are not only enhancing our understanding of fundamental fluorine chemistry but are also paving the way for the rational design of new SF₅-containing materials with tailored properties for applications in medicine, agriculture, and materials science. uv.es

Advanced Applications and Functional Materials Research

Integration of the SF5 Moiety in Advanced Materials Science

The unique physicochemical properties of the pentafluorosulfanyl group make it a valuable component in the design of advanced materials. researchgate.net Its high stability and electronegativity are harnessed to create polymers, fluorous media, and functional coatings with superior performance characteristics. researchgate.netrsc.org

Precursors for Novel Monomers and Polymers

The incorporation of the SF5 group into monomers is a key strategy for developing new polymers with tailored properties. acs.org Fluorochemical ethylenically unsaturated monomers containing the SF5 group can undergo homopolymerization or be copolymerized with other fluorine-containing or hydrocarbon monomers like methyl methacrylate (B99206) and butyl acrylate (B77674). google.com The resulting polymers often exhibit enhanced thermal stability and unique surface properties. google.com

Research has demonstrated the synthesis of perfluorinated acrylate monomers featuring an SF5(CF2)6– side chain. These monomers can be polymerized to form films where the surface is highly enriched with the terminal SF5 group, creating a non-wetting, apolar perfluorinated polymer surface. researchgate.net In copolymerizations, the ratio of SF5-containing monomers can be adjusted, with repeating units containing pendant pentafluorosulfanyl-fluoroaliphatic groups typically ranging from 5 to 95 mole percent, depending on the desired properties of the final material. google.com

Table 1: Examples of SF5-Containing Monomers and Their Polymerization

Monomer TypePolymerization MethodKey Feature of Resulting PolymerReference
Pentafluorosulfanyl-fluoroaliphatic carbonyl fluoridesHomopolymerization or CopolymerizationProvides oil and water repellency to treated substrates. google.com
Acrylate with SF5(CF2)6- side chainPolymerization into filmsCreates highly apolar, non-wetting surfaces. researchgate.net
Pentafluorosulfanyl-substituted thienothiophenesNot specifiedForms conducting polymers. justia.com

Applications in Functional Coatings and Composites

The low surface energy and hydrophobic nature of the SF5 group are leveraged in the development of high-performance functional coatings. researchgate.netrsc.org Polymers incorporating SF5-terminated side chains are particularly effective in this regard. For example, a polymer with a perfluoroalkyl pentafluorosulfanyl group, -(-CF2-)n-SF5, was reported to have a water droplet contact angle of 112°. researchgate.net

These coatings can be applied to various substrates, including textiles, to impart improved oil and water repellency. google.com Studies using X-ray photoelectron spectroscopy (XPS) on coatings derived from SF5-containing acrylate monomers confirmed a significant enrichment of sulfur and fluorine at the film's ambient interface. researchgate.net This surface concentration of the terminal SF5 group is responsible for the observed hydrophobicity and non-wetting characteristics, making these materials highly suitable for creating robust, self-cleaning, and protective surfaces. rsc.orgresearchgate.net

Catalysis and Reagent Design with SF5-Containing Compounds

Beyond direct integration into materials, SF5-containing compounds serve as powerful tools in catalysis and as specialized chemical reagents. researchgate.net Their strong electron-withdrawing nature can modify the electronic properties of catalysts, while the unique reactivity of the S-F bonds allows for the design of novel fluorinating and pentafluorosulfanylation agents. acs.orgresearchgate.net

SF5-Containing Compounds as Catalytic Modifiers in Organic Reactions

The introduction of the highly electron-withdrawing SF5 group into catalyst structures can profoundly influence their performance. hu-berlin.de A notable example is the use of SF5 groups as substituents in Ni(II) salicylaldiminato complexes for ethylene (B1197577) polymerization. acs.org The presence of the SF5 group on the ligand allows for the polymerization of ethylene to higher molecular weights with reduced branching. acs.org This improvement is attributed to a significant reduction in the rate of β-hydrogen elimination, a key chain termination pathway. acs.org This work demonstrates that the SF5 group can be a superior electronic modifier compared to the more common trifluoromethyl (CF3) group for certain catalytic applications. chemrxiv.org

Table 2: Effect of SF5 Substituent on Ethylene Polymerization Catalysis

Catalyst TypeResulting Polymer Molecular WeightDegree of BranchingKey Effect of SF5 GroupReference
Standard Ni(II) salicylaldiminato complexLowerHigherN/A acs.org
SF5-substituted Ni(II) salicylaldiminato complexHigherReducedSuppresses β-hydrogen elimination. chemrxiv.orgacs.org

Development of SF5-Based Halogen Exchange Reagents

The development of reagents capable of efficiently delivering the SF5 group or facilitating halogen exchange reactions is crucial for advancing fluorine chemistry. researchgate.net Pentafluorosulfanyl chloride (SF5Cl) is a foundational reagent used for the pentafluorosulfanylation of unsaturated compounds like alkenes and alkynes. researchgate.netresearchgate.net However, its gaseous nature and the co-generation of chlorinated byproducts can be problematic. d-nb.info

To overcome these limitations, new generations of SF5-based reagents are being developed. Recent research has led to the creation of SF5-pyridylaryl-λ3-iodonium salts, which act as efficient electrophilic reagents for transferring an SF5-pyridine moiety to various carbon and heteroatom nucleophiles. rsc.org Furthermore, novel approaches have utilized sulfur hexafluoride (SF6), a typically inert gas, as the primary SF5 source. d-nb.info Activation of SF6 has led to new reagents capable of performing deoxyfluorination and pentafluorosulfanylation reactions under mild conditions, expanding the toolkit for synthesizing complex SF5-containing molecules. researchgate.net

Specialized Chemical Systems and Emerging Applications

The integration of the pentafluorosulfanyl (SF₅) group into molecular frameworks gives rise to materials with unique and highly desirable properties. Research into compounds containing this moiety, including derivatives of pentafluorosulfanylamine, has revealed significant potential in specialized and emerging high-technology sectors. The strong electron-withdrawing nature, combined with high thermal stability and lipophilicity, makes the SF₅ group a powerful tool in the design of advanced functional materials. researchgate.netrsc.org

Energy-Related Applications (e.g., Fuel Cells)

The unique properties of the pentafluorosulfanyl group have positioned it as a component of interest in the development of materials for energy applications. Although research into the direct use of this compound is limited, the incorporation of the SF₅ moiety into larger molecular structures is an active area of investigation for creating next-generation energetic materials and components for energy storage and conversion devices.

Research Findings:

The SF₅ group's profound electron-withdrawing capability and high density are properties sought after in energetic materials. mdpi.com Studies have focused on designing polymers that bear a high ratio of SF₅ to carbon, which serves to maximize density and fluorine content, potentially increasing the enthalpy of combustion for high-energy applications. dtic.mil

In the realm of energy storage, substituted pentafluorosulfanylbenzenes have been identified as effective energy boosters for Li-ion battery catholytes. rsc.orgresearchgate.net This application leverages the electronic properties of the SF₅ group to enhance the performance of the battery system.

While direct application in fuel cells is still an emerging field, relevant polymer research provides a clear pathway. Poly(vinylidene fluoride) (PVDF) and its copolymers are known materials used in energy applications, including as membranes for fuel cells. 20.210.105 Researchers have successfully demonstrated the radical co- and terpolymerization of vinylidene fluoride (B91410) and hexafluoropropene (B89477) with fluorinated monomers bearing an SF₅ group. acs.org This work has produced novel copolymers with SF₅ side groups, demonstrating the feasibility of incorporating this functional group into polymer backbones that are relevant to fuel cell membrane technology. 20.210.105acs.org The goal of such research is to harness the chemical and thermal stability imparted by the SF₅ group to create more robust and efficient components for fuel cells and other electrochemical devices.

Emerging Applications in Sensor Technologies

The pentafluorosulfanyl group is proving to be a valuable tool in the design of sophisticated molecular sensors and imaging agents. Its unique combination of high electronegativity, stability, and a distinct spectroscopic signature makes it an ideal functional group for creating materials that can detect and report on specific chemical or biological analytes and environments. rsc.orgacs.org

Detailed Research Findings:

Recent studies have demonstrated the successful application of SF₅-substituted organic and organometallic compounds as functional molecular sensors. rsc.org Specific examples include the development of a redox-responsive detector and a sensor designed for the detection of mercury(II) ions. rsc.orgresearchgate.net The design of these sensors relies on the powerful electronic influence of the SF₅ group, which can modulate the optical or electrochemical properties of a molecule upon interaction with the target analyte. researchgate.net

A significant emerging application is in the field of biomedical imaging. The SF₅ group has been identified as a superior reporter group for ¹⁹F Magnetic Resonance Imaging (MRI), an imaging modality with very low background signal in biological systems. acs.orgacs.org In a notable study published in ACS Sensors, the trifluoromethyl (CF₃) group on the drug teriflunomide (B560168) was replaced with a pentafluorosulfanyl (SF₅) group. This substitution resulted in a molecule, SF₅-teriflunomide, with a superior ¹⁹F MRI signal-to-noise ratio. acs.orgacs.org Furthermore, the SF₅-substituted version exhibited an improved capacity to inhibit T-cell proliferation, indicating that the introduction of the group can enhance biological activity while simultaneously creating a viable imaging agent. acs.org This work underscores the potential of using SF₅-containing compounds as "theranostic" agents, which combine therapeutic function with diagnostic imaging.

The utility of the SF₅ group in these technologies stems from its ability to tune the fundamental properties of optoelectronic materials, which are often the basis for fluorescent and electronic sensors. researchgate.netrsc.org By strategically placing SF₅ groups on a π-conjugated molecular backbone, researchers can precisely manipulate properties such as the HOMO-LUMO gap, which in turn controls the material's absorption and emission characteristics, enabling the rational design of sensors for specific targets. researchgate.net

Advanced Analytical Methodologies for Characterization and Study

Spectroscopic Techniques for Structural and Electronic Elucidation

Spectroscopy is a cornerstone for understanding the quantum mechanical nature of molecules. By probing the interaction of electromagnetic radiation with pentafluorosulfanylamine, detailed information about its vibrational energy levels, nuclear environment, and electronic transitions can be obtained.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, investigates the quantized vibrational states of a molecule. uni-siegen.desci-hub.st These methods are highly sensitive to the specific bonds and symmetry of a molecule, providing a unique "fingerprint." sci-hub.stlibretexts.org

For this compound and its derivatives, Raman spectroscopy has been a key characterization tool. mcmaster.ca Studies have utilized Raman spectroscopy to provide structural characterization for F₅SNH₂ isolated from its reaction with hydrogen fluoride (B91410). mcmaster.ca The technique has also been employed to characterize the protonated form of the amine, the pentafluorosulfanylammonium cation ([SF₅NH₃]⁺), in its salt, [F₅SNH₃][AsF₆]. iosrjournals.org The vibrational frequencies observed in a Raman spectrum correspond to specific molecular motions, such as the stretching and bending of the S-F, S-N, and N-H bonds. Analysis of these frequencies, often aided by computational calculations, allows for the assignment of specific vibrational modes. uni-siegen.deiosrjournals.org While specific vibrational frequency data tables for this compound are not detailed in the readily available literature, the use of these techniques is repeatedly cited as essential for the confirmation of synthesis and for structural elucidation. mcmaster.caiosrjournals.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the local chemical environment of specific nuclei. pnnl.gov For this compound, ¹H and ¹⁹F NMR are particularly informative. The ¹⁹F nucleus is a spin ½ nucleus with 100% natural abundance and a wide chemical shift range, making it highly suitable for NMR studies of fluoro-compounds. uzh.ch

The ¹⁹F NMR spectrum of the SF₅ group typically shows a characteristic pattern: a doublet for the four equivalent equatorial fluorine atoms (Fₑ) and a quintet for the single axial fluorine atom (Fₐ) due to spin-spin coupling between them. elsevierpure.com Research on this compound (F₅SNH₂) dissolved in acetonitrile (B52724) has provided specific NMR parameters. exaly.com The data reveals distinct signals for the axial and equatorial fluorine atoms, confirming the octahedral geometry around the sulfur atom. The proton NMR provides information on the amine (NH₂) group. Electron Paramagnetic Resonance (EPR) spectroscopy is a related technique but is used to study species with unpaired electrons (radicals) and is therefore not applicable to the diamagnetic this compound molecule itself. exaly.comnist.gov

Table 1: NMR Spectroscopic Data for this compound (F₅SNH₂)
NucleusChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
¹⁹F72.9Doublet²J(Fₐ-Fₑ) = 156.1Equatorial Fluorines (4Fₑ)
¹⁹F65.4QuintetAxial Fluorine (1Fₐ)
¹H9.71SingletN/AAmine Protons (2H)
Data obtained in acetonitrile solvent at -20 °C. exaly.com

Electronic spectroscopy, typically using ultraviolet-visible (UV-Vis) light, probes the transitions of electrons from lower to higher energy molecular orbitals. helsinki.fi The wavelength of maximum absorption (λₘₐₓ) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure, particularly its chromophores and the extent of conjugation. libretexts.orgmsu.edu These electronic transitions, such as n→π* or π→π*, provide insight into the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). chemrxiv.orgumich.edu

Photoelectron Spectroscopy (PES) provides more direct information about electron binding energies within a molecule. khanacademy.org In a PES experiment, high-energy radiation (like UV or X-rays) ionizes the sample, and the kinetic energies of the ejected photoelectrons are measured. pnnl.govnih.gov This allows for the determination of the ionization energies of electrons in specific molecular orbitals, offering a detailed map of the electronic structure and providing experimental validation for theoretical models of bonding. mpg.de For hypervalent sulfur compounds, PES is particularly valuable for investigating the extent of d-orbital participation in bonding. elsevierpure.com While these techniques are fundamentally important for analyzing the electronic structure and bonding in molecules like this compound, specific experimental UV-Vis or PES data for SF₅NH₂ are not available in the surveyed literature.

Diffraction and Imaging Techniques for Molecular Geometry

While spectroscopy provides information about the chemical environment and bonding, diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms. These methods yield accurate measurements of bond lengths and bond angles.

Gas Electron Diffraction (GED) is a powerful method for determining the molecular structure of volatile compounds in the gas phase, free from the intermolecular forces present in the solid state. nist.govnih.gov The technique involves firing a beam of high-energy electrons at a gaseous sample and analyzing the resulting diffraction pattern, which is dependent on the internuclear distances within the molecules. aps.org For molecules with high symmetry, like those containing the SF₅ group, GED can provide highly accurate structural parameters. However, a review of the available scientific literature indicates that a gas electron diffraction study has not been reported for this compound.

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the structure of a crystalline solid. chemrxiv.org It provides precise coordinates of each atom in the unit cell, allowing for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions. sci-hub.st For this compound, obtaining suitable single crystals of the neutral molecule has been challenging. However, researchers have successfully characterized related salts through SC-XRD. A significant achievement was the structural characterization of a co-crystal, F₅SNH₂·2[F₅SNH₃][HF₂]·4HF, which provided definitive insight into the molecular structure of F₅SNH₂ in the solid state. mcmaster.caexaly.com Furthermore, the crystal structure of the salt [F₅SNH₃][AsF₆] has been determined, providing precise geometric data for the protonated pentafluorosulfanylammonium cation. iosrjournals.orgexaly.com These studies are crucial for understanding the fundamental structural parameters of the SF₅N framework. While the specific bond lengths and angles from these studies were not detailed in the reviewed abstracts, their successful completion confirms the ability to use SC-XRD to elucidate the precise solid-state geometry of this compound and its protonated form.

Chromatographic and Mass Spectrometric Approaches

Chromatography and mass spectrometry are cornerstone techniques for the separation, identification, and quantification of this compound and its reaction products.

The coupling of high-performance liquid chromatography (HPLC) and gas chromatography (GC) with mass spectrometry (MS) provides powerful analytical platforms for complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds. For this compound and its derivatives, GC-MS can be used for identification and quantification. rsc.orgunar.ac.id The process often involves derivatization to enhance volatility and improve chromatographic separation. nih.govmdpi.comjfda-online.com For example, in the analysis of related fluorinated compounds, specific derivatization agents like pentafluoropropionic anhydride (B1165640) (PFPA) are used to create derivatives that are amenable to GC-MS analysis. nih.govmdpi.com The mass spectrometer then provides detailed structural information based on the fragmentation patterns of the ionized molecules. rsc.orgjfda-online.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for analyzing a wide range of compounds, including those that are non-volatile or thermally labile. nih.govscirp.orgoalib.com For this compound-containing compounds, which can be part of complex biological or reaction mixtures, LC-MS allows for their separation and sensitive detection. nih.govscirp.org Different LC columns, such as pentafluorophenylpropyl (PFPP) columns, can be employed to achieve optimal separation of polar metabolites. nih.govnih.gov The use of tandem mass spectrometry (MS/MS) further enhances selectivity and provides structural confirmation. nih.goveurl-pesticides.eu

Table 1: Comparison of GC-MS and LC-MS for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile compounds in the gas phase.Separates compounds in the liquid phase.
Analytes Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes.Suitable for a wide range of compounds, including non-volatile and thermally labile ones.
Sample Preparation Often involves extraction and derivatization.Typically involves extraction and filtration.
Detection Provides mass-to-charge ratio and fragmentation patterns for identification.Provides mass-to-charge ratio and fragmentation patterns; capable of multiple stages of mass analysis (MS/MS).
Sensitivity High sensitivity, often in the picogram to femtogram range.High sensitivity, with detection limits often in the picomole to attomole range. nih.gov
Applications for SF5NH2 Analysis of volatile derivatives and reaction by-products. electronicsandbooks.comAnalysis of complex mixtures, reaction monitoring, and quantification in biological matrices. nih.govscirp.org

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and metabolic pathways.

¹⁵N and Deuterium (B1214612) Labeling: In the context of this compound chemistry, introducing stable isotopes such as ¹⁵N or deuterium (²H or D) can provide valuable mechanistic insights. rsc.orgnih.govnih.govnih.gov For example, reacting ¹⁵N-labeled this compound in a chemical transformation and analyzing the products by mass spectrometry would unequivocally determine the fate of the nitrogen atom. nih.govnih.gov Similarly, deuterium labeling experiments can help to track the movement of hydrogen atoms during a reaction. rsc.orgnih.gov The analysis of the isotopically labeled products is typically carried out using mass spectrometry, where the mass shift corresponding to the incorporated isotope provides the key information. nih.govnih.govnih.gov

The synthesis of this compound and its derivatives can often lead to complex reaction mixtures containing the desired product, unreacted starting materials, and various by-products.

Combined Spectroscopic and Chromatographic Analysis: A combination of techniques is typically employed for the comprehensive analysis of these mixtures. scirp.orgoalib.comelectronicsandbooks.combiomedres.us Initially, techniques like GC-MS and LC-MS are used to separate the components of the mixture. nih.govelectronicsandbooks.comresearchgate.netarizona.eduresearchgate.net The mass spectral data provides the molecular weights and fragmentation patterns of the individual components, allowing for tentative identification. electronicsandbooks.com For unequivocal structure elucidation of unknown by-products, fractions can be collected from the chromatograph for further analysis by other spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy. semanticscholar.org In one instance, the reaction of this compound with sulfur dichloride yielded SF5N=SCl2 as the main product, with traces of SiF4, NSF3, and SOF2 identified as by-products through trapping and subsequent analysis. electronicsandbooks.com

Dynamic and Speciation Analysis Techniques

Understanding the dynamic behavior and speciation of this compound in different environments is crucial for predicting its reactivity and stability.

Kinetic Studies: The kinetics of reactions involving this compound can be monitored using various analytical techniques. For example, the progress of a reaction can be followed by periodically taking aliquots from the reaction mixture and analyzing them by GC or LC to determine the concentration of reactants and products over time. This data allows for the determination of reaction rates and orders. A kinetic study of the reaction between SF5NH2 and PF5 was conducted by monitoring pressure changes over time. electronicsandbooks.com

Speciation Analysis: The term "speciation" refers to the different chemical forms in which an element or compound can exist. For this compound, this could involve its protonated form in acidic media or its coordination complexes with metal ions. Techniques like potentiometry or spectrophotometry can be used to study acid-base equilibria and determine pKa values. Computational methods are also employed to predict the speciation of related compounds under different conditions. researchgate.net The analysis of reaction products under different conditions can also provide insights into the reactive species involved. umich.edu

Future Directions and Emerging Research Avenues

Innovations in Sustainable Synthesis of SF5 Compounds

Historically, the development of SF5 chemistry has been hampered by the challenging synthesis of key reagents like pentafluorosulfur chloride (SF5Cl) and pentafluorosulfur bromide (SF5Br), which often required hazardous reagents and specialized equipment. clemson.eduresearchgate.net A significant bottleneck has been the reliance on difficult-to-handle gases. kuleuven.be However, recent breakthroughs are paving the way for more sustainable and accessible synthetic routes.

A landmark development was the creation of a gas-reagent-free method for producing SF5Cl. researchgate.netacs.org This approach utilizes elemental sulfur, trichloroisocyanuric acid (TCICA), and potassium fluoride (B91410) (KF), representing a much safer protocol. researchgate.netacs.orgdigitellinc.com Building on this, researchers have further optimized the process to generate a bench-stable solution of SF5Cl in n-hexane, which can be stored for months at room temperature, greatly enhancing its practicality and ease of use in standard laboratory settings. acs.org These innovations are crucial for expanding the accessibility of SF5 chemistry to a broader research community.

The development of air- and moisture-stable pentafluorosulfanylation reagents marks another significant step forward, promising to simplify the incorporation of the SF5 group into organic molecules. researchgate.net

Table 1: Comparison of Synthetic Routes to SF5Cl

MethodReagentsConditionsAdvantagesDisadvantages
Traditional Methods SF4, ClF; S2F10, Cl2High pressure, high temperature, UV irradiationEstablished routesUse of hazardous, gaseous, and expensive reagents; requires specialized equipment
Togni/Pitts (2019) S8, TCICA, KFGas-free, mild conditionsSafer, avoids hazardous gaseous reagentsRequires solid handling
Qing (2021) S8, TCICA, KFCatalyst-free, light-protectedGenerates a bench-stable solution of SF5Cl in n-hexane, practical and easy to handle---

This table provides a simplified comparison of different synthetic methodologies.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

With more accessible reagents, chemists are now exploring the unique reactivity of SF5-containing compounds, leading to the discovery of novel transformations. The reactivity of pentafluorosulfanylamine (SF5NH2) itself has been examined, showing it forms 1:1 adducts with Lewis acids such as boron trifluoride (BF3) and phosphorus pentafluoride (PF5). electronicsandbooks.comacs.org

Researchers are merging the known radical reactivity of SF5Cl with other chemical strategies to create unprecedented molecular architectures. digitellinc.com One such strategy is strain-release functionalization, where SF5Cl is added across highly strained molecules like [1.1.1]propellane, providing access to novel C(sp3)–SF5 compounds. digitellinc.comresearchgate.net This has led to the synthesis of compounds with unusual structural features, such as exceptionally short non-bonding carbon-carbon distances. digitellinc.com

The ambiphilic nature of SF5-alkynes is another fertile ground for discovery. These compounds can act as both nucleophiles and electrophiles, a duality that researchers are exploiting to develop highly selective reactions. researchgate.net For example, stereodivergent hydrohalogenation of SF5-alkynes has been achieved with precise control over the stereochemistry by tuning the acidity of the reaction medium. researchgate.net Other novel transformations include:

Photo-induced hydroxypentafluorosulfanylation: A mild and operationally simple reaction that uses SF5Cl, oxygen gas, and light to introduce both a hydroxyl and an SF5 group across an alkene. d-nb.info

Iridium-catalyzed C–H borylation: This method allows for the regioselective functionalization of SF5-arenes, creating versatile building blocks for cross-coupling reactions. ethz.ch

Domino Cyclization: The radical addition of SF5Cl to ortho-alkynylanilines can trigger a subsequent cyclization to form novel 2-SF5-substituted indoles and azaindoles. acs.org

Decay of Hypervalent Amines: Tris(pentafluorosulfanyl)amine, N(SF5)3, has been synthesized and shown to possess an unusually long N-S bond, leading to a low activation barrier for its decay into the bis(pentafluorosulfanyl)aminyl radical, N(SF5)2. researchgate.net

Interdisciplinary Research with SF5-Containing Molecules in Emerging Fields

The distinctive properties of the SF5 group make it highly attractive for interdisciplinary applications, particularly in materials science and medicinal chemistry. acs.orgdigitellinc.comua.eduextrica.com The goal is to leverage the group's characteristics to design molecules with enhanced performance and novel functions. case.edu

In medicinal chemistry , the SF5 group is often considered a "super-trifluoromethyl" group. Its strong electron-withdrawing nature and high lipophilicity can be used to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. researchgate.netrowansci.com Research is active in areas such as:

Enhancing Bioactivity: The SF5 group can improve a drug's binding affinity to its target and increase its metabolic stability, potentially leading to higher efficacy and a longer duration of action. rowansci.com

Bioisosteric Replacement: The SF5 group serves as a bioisostere for other functionalities, like the trifluoromethyl group, allowing chemists to fine-tune molecular properties to optimize biological activity. researchgate.netacs.org

Novel Therapeutics: SF5-containing molecules are being investigated as enzyme inhibitors and potential photodynamic therapeutics. researchgate.netua.edu

In materials science , the focus is on creating materials with unique electronic and physical properties. schrodinger.com The strong dipole moment and stability of the SF5 group are particularly valuable. researchgate.net Emerging applications include:

Liquid Crystals: SF5-terminated compounds have been shown to form a new class of liquid crystals with very strong dielectric anisotropy. doi.org

Organic Electronics: SF5-functionalized self-assembled monolayers (SAMs) show promise for engineering the interfaces in organic electronic devices and photovoltaics due to their superior electrostatic properties. researchgate.net

Energetic Materials: The high density and fluorine content of SF5 compounds make them candidates for new monomers and advanced energetic materials. ua.edu

Table 2: Emerging Applications of SF5-Containing Molecules

FieldApplicationKey SF5 Property UtilizedResearch FindingCitation
Medicinal Chemistry Drug Efficacy/StabilityLipophilicity, Metabolic StabilitySF5 group can enhance binding affinity and prevent metabolic degradation. rowansci.com
Medicinal Chemistry Enzyme InhibitorsSteric Bulk, PolaritySF5-containing amino acids are being studied as potential enzyme inhibitors. ua.edu
Materials Science Liquid CrystalsHigh Dielectric Anisotropy, PolarityA new class of liquid crystals with strong dielectric properties has been developed. doi.org
Materials Science Organic ElectronicsElectrostatic Properties, StabilitySF5-terminated SAMs are useful for interface engineering in photovoltaics. researchgate.net
Materials Science Energetic MaterialsHigh Density, High Fluorine ContentPrecursors for novel monomers and explosives are being synthesized. ua.edu

Computational Predictions Guiding Experimental Design and Discovery

Computational chemistry is becoming an indispensable tool in the advancement of SF5 chemistry. rowansci.com Quantum chemical methods, such as Density Functional Theory (DFT), allow researchers to predict the properties and reactivity of SF5-containing molecules before embarking on lengthy and complex synthetic work. rowansci.comresearchgate.net

These computational approaches provide deep insights into:

Molecular Properties: Calculations can predict how the SF5 group affects molecular geometry, electronic distribution, and key parameters like the HOMO-LUMO gap, which relates to chemical stability. rowansci.comresearchgate.net

Reaction Mechanisms: DFT calculations help elucidate reaction pathways and understand the orbital interactions that govern reactivity and selectivity, as seen in studies of SF5-alkyne reactions and strain-release functionalizations. digitellinc.comresearchgate.net

Thermochemistry: The heats of formation and detonation properties of energetic materials containing the SF5 group can be calculated to guide the design of new, high-performance compounds. researchgate.netdtic.mil

Despite their power, these calculations can be challenging due to the size and complexity of the SF5 group, often requiring advanced computational methods. rowansci.com Machine learning is also emerging as a complementary tool, capable of predicting properties like detonation pressure and velocity based on structural data, further accelerating the design-synthesis-test cycle. researchgate.netnih.gov This synergy between computational prediction and experimental validation is crucial for navigating the vast chemical space of SF5 compounds and efficiently discovering molecules with desired functions.

Q & A

Q. How can computational models (e.g., DFT) elucidate the electronic and steric effects of the SF₅ group in SF₅NH₂-mediated reactions?

  • Methodological Answer : Perform DFT calculations to map electron density distributions and frontier molecular orbitals (HOMO/LUMO) of SF₅NH₂. Compare with experimental kinetic data (e.g., reaction rates with electrophiles) to validate steric hindrance or electronic withdrawal effects. Use software like Gaussian or ORCA, and benchmark against crystallographic data (if available) .

Q. What strategies resolve contradictions in reported toxicity profiles of SF₅NH₂ across in vitro and in vivo studies?

  • Methodological Answer : Apply systematic review frameworks (e.g., PRISMA) to aggregate data, then stratify studies by model systems (cell lines vs. animal models) and exposure durations. Use meta-analysis to identify confounding variables (e.g., solvent choice, dosage metrics). Validate findings via independent cytotoxicity assays (e.g., MTT or LDH release) under standardized conditions .

Q. How can researchers design experiments to probe the environmental persistence and bioaccumulation potential of SF₅NH₂?

  • Methodological Answer : Conduct OECD 307/308 guideline tests for soil/water degradation. Measure half-lives under UV exposure (simulating sunlight) and aerobic/anaerobic conditions. Quantify bioaccumulation factors (BCF) in model organisms (e.g., Daphnia magna) using LC-MS/MS. Cross-validate with QSAR models to predict environmental partitioning .

Q. What interdisciplinary approaches are effective in studying SF₅NH₂’s reactivity in catalytic systems?

  • Methodological Answer : Pair kinetic studies (e.g., stopped-flow UV-Vis for rapid reactions) with operando spectroscopy (Raman or XAS) to monitor active species. Collaborate with computational chemists to simulate transition states and compare with experimental activation energies. Publish raw kinetic datasets to facilitate reproducibility .

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